3-Hepten-2-one

Description

Propriétés

IUPAC Name |

(E)-hept-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZQADGLDKIPM-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; powerfull grassy-green pungent odour |

Source

|

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

63.00 °C. @ 13.00 mm Hg |

Source

|

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) |

Source

|

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.847 |

Source

|

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1119-44-4, 5609-09-6 |

Source

|

| Record name | 3-Hepten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hept-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02T5FJDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Hepten-2-one chemical properties and structure

An In-depth Technical Guide to 3-Hepten-2-one: Chemical Properties and Structure

Authored by: Gemini

December 2025

Abstract

This compound (C₇H₁₂O) is an unsaturated aliphatic ketone that garners significant interest across various scientific disciplines, including flavor and fragrance chemistry, synthetic organic chemistry, and chemical ecology.[1] This document provides a comprehensive technical overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Chemical Structure and Identification

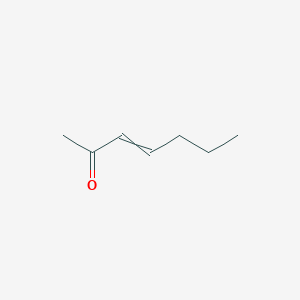

This compound is a seven-carbon chain compound featuring a ketone functional group at the second carbon position and a carbon-carbon double bond between the third and fourth carbons.[1] It exists as two geometric isomers, (E)-3-hepten-2-one and (Z)-3-hepten-2-one, with the (E) or trans isomer being more commonly referenced in scientific literature.[1] This α,β-unsaturated ketone structure is crucial to its reactivity.[1]

| Identifier | Value |

| IUPAC Name | (3E)-hept-3-en-2-one[2][3][4] |

| Synonyms | Butylideneacetone, Methyl pentenyl ketone, trans-3-Hepten-2-one[2][3][4] |

| Molecular Formula | C₇H₁₂O[5][6][7][8] |

| CAS Registry Number | 1119-44-4 (for the mixture or unspecified isomer)[5][8], 5609-09-6 (for the (E)-isomer)[7][9] |

| SMILES | CCC/C=C/C(=O)C[2] |

| InChI | InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+[2][7][8][9] |

| InChIKey | JHHZQADGLDKIPM-AATRIKPKSA-N[2][6][7][8][9] |

Physicochemical Properties

This compound is a colorless to light yellow oily liquid characterized by a powerful, pungent, green-grassy odor.[2][5][10] It is generally insoluble in water but soluble in organic solvents like alcohol and oils.[5][10]

| Property | Value | Source(s) |

| Molecular Weight | 112.17 g/mol | [1][2][6] |

| Boiling Point | 162 °C (at 760 mmHg) | [5] |

| 63 °C (at 13 mmHg) | [2][5] | |

| Density | 0.841 - 0.847 g/cm³ | [2] |

| Refractive Index (nD20) | 1.439 - 1.448 | [2] |

| Flash Point | 49 °C | [5] |

| Water Solubility | 3087 mg/L at 25°C (estimated) | [5] |

| logP (Octanol/Water) | 1.932 | [6] |

| Vapor Pressure | 2.7 mmHg at 25°C | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Spectroscopic Data | Value / Description | Source(s) |

| Mass Spectrometry | Major peaks (m/z): 43, 112 | [2] |

| Kovats Retention Index | Standard non-polar column: ~904-942 | [2][6] |

| Standard polar column: ~1274 | [2] | |

| Infrared (IR) Spectra | Available data indicates characteristic peaks for C=O and C=C bonds. | [2] |

Synthesis and Reactivity

The α,β-unsaturated ketone moiety in this compound makes it a versatile substrate for various organic reactions. Its carbonyl carbon is electrophilic, rendering it susceptible to nucleophilic attack.[1]

General Reactivity

-

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition reactions.[1]

-

Michael (1,4-Conjugate) Addition: As an α,β-unsaturated ketone, it is a prime substrate for Michael additions, where nucleophiles add to the β-carbon.[1]

-

Reduction: The ketone can be reduced to the corresponding alcohol, 3-hepten-2-ol.[1]

-

Oxidation: Under strong oxidizing conditions, the molecule can be cleaved to form carboxylic acids.[1]

-

Aza-Michael Addition: It can be used in organocatalytic enantioselective aza-Michael additions with purine (B94841) bases to synthesize enantioenriched non-natural nucleoside analogues.[10]

Caption: Key chemical reactions of this compound.

Synthesis Routes

Several methods are established for the synthesis of this compound:

-

Aldol Condensation: A common method involves the base-catalyzed condensation of butyraldehyde (B50154) and acetone (B3395972).[5][11]

-

From Hexenoic Acid: The trans-isomer can be prepared by treating trans-2-hexenoic acid with methyl lithium (MeLi).[1][5][10]

-

From Alkyne Precursors: The cis-isomer is synthesized by reacting 1-pentyne (B49018) with acetic anhydride (B1165640) to form 3-heptyn-2-one, which is then selectively hydrogenated.[5][10]

Experimental Protocols

Synthesis of (E)-3-Hepten-2-one via Aldol Condensation

This protocol is adapted from a general procedure for the synthesis of α,β-unsaturated ketones.[11]

Materials:

-

Butyraldehyde (10 mmol)

-

Acetone (10 mmol)

-

Sodium Hydroxide (NaOH, 0.5 g)

-

Ethanol (B145695) (15 mL)

-

Deionized Water (10.0 mL)

-

Potassium Hydrogen Sulfate (KHSO₄) solution (1 N)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, separatory funnel

Procedure:

-

Prepare a solution of NaOH (0.5 g) in water (10.0 mL) in a round-bottom flask.

-

Add acetone (10 mmol) and ethanol (15 mL) to the flask.

-

Cool the mixture to 0 °C using an ice bath while stirring.

-

Add butyraldehyde (10 mmol) dropwise to the cold, stirring solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

After the reaction period, neutralize the mixture by adding 1 N KHSO₄ solution until the pH is approximately 6.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (EtOAc/petroleum ether) to obtain pure (E)-3-Hepten-2-one.

Caption: Experimental workflow for Aldol Condensation.

Synthesis of (E)-3-Hepten-2-one from trans-2-Hexenoic Acid

This protocol is based on the described reaction with an organolithium reagent.[1]

Materials:

-

trans-2-Hexenoic acid

-

Methyl lithium (MeLi) in an appropriate solvent (e.g., THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

-

Dry ice/acetone bath

-

Aqueous acid solution for workup (e.g., dilute HCl)

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve trans-2-hexenoic acid in anhydrous THF in a flame-dried flask.

-

Cool the solution to -40 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of methyl lithium (MeLi) to deprotonate the carboxylic acid, forming the lithium carboxylate.

-

Add a second equivalent of MeLi, which will undergo a 1,4-conjugate addition to the α,β-unsaturated carboxylate.

-

Stir the reaction at low temperature for the appropriate time to ensure completion.

-

Quench the reaction by carefully adding it to a cold aqueous acid solution (acidic workup).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and concentrate the solvent to yield crude (E)-3-hepten-2-one.

-

Purify as necessary, typically via distillation or chromatography.

Applications and Significance

-

Flavor and Fragrance: It is used as a food additive and flavoring agent due to its distinct green and pungent aroma.[2][5]

-

Chemical Intermediate: It serves as a building block in organic synthesis for more complex molecules.[1]

-

Research Standard: It is used as an external standard for recovery determination in GC/MS analysis of volatile compounds in natural products.[10]

-

Biological Activity: Studies have shown that plant extracts containing this compound exhibit broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus.[1] It has also been identified as a volatile compound in mouse urine, suggesting a potential role as a semiochemical.[10]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[12] It may cause irritation to the eyes, respiratory system, and skin.[5]

-

Handling: Work in a well-ventilated area.[13] Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take precautionary measures against static discharge.[12][13] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][14]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[12]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If on skin, wash off immediately with plenty of water.[12][13] If inhaled, move to fresh air.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

References

- 1. This compound | High-Purity Reference Standard [benchchem.com]

- 2. This compound | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB008064) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031486) [hmdb.ca]

- 5. chembk.com [chembk.com]

- 6. This compound (CAS 1119-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound, (E)- [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound, (E)- [webbook.nist.gov]

- 10. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]

- 11. (E)-3-Hepten-2-one synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Hepten-2-one (CAS: 1119-44-4)

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 3-Hepten-2-one, CAS number 1119-44-4. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Physicochemical Properties

This compound is a colorless oily liquid with a strong, sharp, green-grassy odor.[1][2] It is an unsaturated ketone that is found naturally in hop oil, roasted filberts, and muruci.[1] This compound is insoluble in water but soluble in alcohol and oils.[1][2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [2][3][4][5][6][7] |

| Molecular Weight | 112.17 g/mol | [3][6][8] |

| Appearance | Colorless clear oily liquid | [2][3][8] |

| Odor | Powerful green-grassy, pungent | [1][2] |

| Boiling Point | 162 °C (at 760 mmHg) | [2] |

| 63 °C (at 13 mmHg) | [2][3] | |

| Density | 0.841 - 0.847 g/cm³ at 25 °C | [3][8] |

| Refractive Index | 1.439 - 1.448 at 20 °C | [3][8] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1][2] |

| Vapor Pressure | 2.7 mmHg at 25 °C | [2] |

| Flash Point | 49 °C (120 °F) | [2][3][9] |

Table 2: Isomer-Specific Properties of this compound

| Property | cis-Isomer | trans-Isomer | Source |

| Boiling Point | 34-39 °C (at 1466 Pa) | 51-52 °C (at 1466 Pa) | [2] |

| Relative Density (d₄²⁰) | 0.8840 | 0.8496 | [2] |

| Refractive Index (n_D²⁰) | 1.4325 | 1.4436 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Mass spectrometry data is available through the NIST WebBook, and NMR prediction tools can be used for further structural elucidation.[3][4]

-

Mass Spectrum (Electron Ionization): Available on the NIST WebBook.[4]

-

Gas Chromatography Data: Available.[5]

-

NMR Prediction: Tools are available to predict the NMR spectrum.[3]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The primary methods include the condensation of butyraldehyde (B50154) and acetone (B3395972), and the reaction of 1-pentyne (B49018) with acetic anhydride (B1165640) followed by hydrogenation for the cis-isomer, or the treatment of trans-2-hexenoic acid with methyl lithium for the trans-isomer.[1][2]

A general experimental protocol for the synthesis of (E)-3-Hepten-2-one via aldol (B89426) condensation is detailed below.[10]

Experimental Protocol: Synthesis of (E)-3-Hepten-2-one

-

Materials:

-

Butyraldehyde (10 mmol)

-

Acetone (10 mmol)

-

Sodium Hydroxide (NaOH, 0.5 g)

-

Water (10.0 mL)

-

Ethanol (B145695) (15 mL)

-

Potassium Hydrogen Sulfate (KHSO₄) solution (1 N)

-

Ether

-

Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of NaOH (0.5 g) in water (10.0 mL) and acetone (10 mmol) in ethanol (15 mL) is prepared in a flask and cooled to 0 °C.

-

Butyraldehyde (10 mmol) is added gradually to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred overnight.

-

After the reaction period, 1 N KHSO₄ solution is added to the flask until the pH is approximately 6.

-

The mixture is then extracted with ether.

-

The combined organic layers are dried over Na₂SO₄ and concentrated.

-

The resulting product is purified by flash column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether.

-

A patent describes a similar process for the synthesis of 2-heptanone (B89624), where this compound is an intermediate formed from the aldol cross-condensation of acetone and butyraldehyde.[11]

Below is a workflow diagram for the synthesis of (E)-3-Hepten-2-one.

Caption: Synthesis workflow for (E)-3-Hepten-2-one.

Chemical Reactions

This compound, as an α,β-unsaturated ketone, undergoes a variety of chemical reactions.[12] The electrophilic nature of the carbonyl carbon and the conjugated double bond makes it susceptible to nucleophilic attack.[12] Key reactions include:

-

Oxidation: Can be oxidized to form carboxylic acids.[12]

-

Reduction: Can be reduced to the corresponding alcohol.[12]

-

Nucleophilic Addition: The carbonyl group is prone to nucleophilic addition reactions.[12]

-

Michael Addition: The α,β-unsaturated system makes it a substrate for Michael additions.[12]

-

Aza-Michael Addition: It has been used in organocatalytic enantioselective aza-Michael additions of purine (B94841) bases to synthesize enantioenriched non-natural nucleoside analogues.[1]

A logical diagram illustrating the reactivity of this compound is presented below.

Caption: Reactivity of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin and eye irritation.[3][9] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H226 | Flammable liquid and vapor | [9] |

| H315 | Causes skin irritation | [9] | |

| H319 | Causes serious eye irritation | [9] | |

| H335 | May cause respiratory irritation | [9] | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [9][13] |

| P233 | Keep container tightly closed. | [9] | |

| P240 | Ground/bond container and receiving equipment. | [9] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [9] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [9][13] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound.[13] In case of fire, use CO₂, dry chemical, or foam for extinction.[13]

Applications and Uses

This compound is utilized in the flavor and fragrance industry, adding a green note to fruity compositions, particularly in caraway, passion fruit, and pineapple flavors.[3] It is also used as an external standard in the analysis of volatile compounds in herbal plants and mouse urine.[1] In chemical research, its reactivity makes it a valuable substrate for studying various reaction mechanisms, including nucleophilic additions and cyclizations.[12] Furthermore, it is investigated in chemical ecology as a potential semiochemical or pheromone component in insect communication.[12]

References

- 1. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 1119-44-4 [thegoodscentscompany.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, (E)- [webbook.nist.gov]

- 8. This compound | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. (E)-3-Hepten-2-one synthesis - chemicalbook [chemicalbook.com]

- 11. CN104478683A - Synthetic method of 2-heptanone - Google Patents [patents.google.com]

- 12. This compound | High-Purity Reference Standard [benchchem.com]

- 13. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Occurrence of 3-Hepten-2-one in Plants

This technical guide provides a comprehensive overview of the natural occurrence of this compound, a volatile organic compound, in the plant kingdom. It covers its identification in various plant species, quantitative data, putative biosynthetic pathways, potential roles in plant signaling, and detailed experimental protocols for its analysis.

Introduction to this compound

This compound (C₇H₁₂O) is an unsaturated ketone known for its powerful, green, and grassy odor.[1][2] It is a colorless oily liquid, insoluble in water but soluble in alcohol and oils.[1] This compound is recognized as a flavoring agent in the food industry and contributes to the aroma profile of various natural products.[1] Its presence in plants is of interest to researchers in fields ranging from food science and agriculture to drug discovery, given the potential biological activities of α,β-unsaturated ketones.[3]

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile constituent in a select number of plant species. Its presence is often associated with the essential oils or the aroma profile of fruits and roasted nuts. The primary plants in which this compound has been reported are detailed in Table 1.

| Plant Species | Common Name | Plant Part/Product | Reference |

| Humulus lupulus | Hop | Essential oil from cones | [1] |

| Corylus avellana | Hazelnut | Roasted kernels | [1] |

| Byrsonima crassifolia | Muruci | Fruit | [1] |

Quantitative Data on this compound

Precise quantitative data for this compound in many plant sources is limited in publicly available literature. Most studies focus on the qualitative identification of volatile compounds or provide relative abundance rather than absolute concentrations.

-

Roasted Hazelnuts (Corylus avellana): this compound is a known volatile in roasted hazelnuts, contributing to their characteristic aroma.[2][4] However, quantitative analyses often focus on key odorants like filbertone (B1242023) (5-methyl-(E)-2-hepten-4-one).[1]

-

Muruci (Byrsonima crassifolia): The volatile profile of murici fruit is complex, with esters, carboxylic acids, aldehydes, and alcohols being the main components.[5] While this compound is present, its specific concentration is not detailed in the available studies.

Biosynthesis of this compound in Plants

The exact biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is widely accepted that many volatile C6 and C9 aldehydes, alcohols, and ketones are formed from the oxidative degradation of polyunsaturated fatty acids (PUFAs) through the lipoxygenase (LOX) pathway.[6][7] It is plausible that C7 compounds like this compound are also derived from this pathway through the action of specific enzymes on fatty acid hydroperoxides.

A putative pathway for the formation of this compound can be hypothesized to start from the peroxidation of linolenic acid.

Potential Role in Plant Signaling Pathways

The production of volatile organic compounds in plants is often linked to defense mechanisms against herbivores and pathogens. The jasmonic acid (JA) signaling pathway is a key regulator of these responses.[1][4] Upon tissue damage, JA levels rise, triggering a cascade of transcriptional changes that lead to the synthesis of defense-related compounds, including volatile terpenes and products of the LOX pathway. It is therefore likely that the biosynthesis of this compound is induced as part of the plant's defense response, potentially acting as a signaling molecule or a direct deterrent.

Experimental Protocols

The analysis of this compound in plant matrices is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly suitable for the extraction and analysis of volatile and semi-volatile compounds from complex samples.

Detailed Methodology for HS-SPME-GC-MS Analysis

1. Sample Preparation:

-

Weigh a precise amount of the plant material (e.g., 1-5 g of homogenized fresh tissue, ground roasted nuts, or essential oil) into a headspace vial (e.g., 20 mL).

-

For solid samples, the addition of a saturated salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.

-

Add an internal standard (e.g., 2-octanol (B43104) or a deuterated analog of the analyte) of a known concentration to the vial for quantification purposes.

-

Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.

-

Place the vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 40-60 °C) for a defined equilibration time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) while maintaining the temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes (e.g., at 250 °C for 2-5 minutes) in splitless mode.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C, hold for 2-5 min), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C, hold for 5-10 min).

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: e.g., 230 °C.

-

Transfer Line Temperature: e.g., 280 °C.

-

4. Data Analysis and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantify the compound by creating a calibration curve using standard solutions of this compound at different concentrations, with the same internal standard concentration as in the samples. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Perspectives

This compound is a naturally occurring volatile compound found in a limited number of plant species, contributing to their characteristic aromas. While its presence is confirmed in hops, roasted hazelnuts, and muruci fruit, there is a notable lack of comprehensive quantitative data in the existing literature. The biosynthesis of this compound is likely linked to the lipid peroxidation pathway, and its production may be induced as part of the jasmonic acid-mediated plant defense response.

Future research should focus on:

-

Quantitative Studies: Performing detailed quantitative analysis of this compound in various plant tissues and under different physiological conditions (e.g., in response to stress).

-

Biosynthetic Pathway Elucidation: Identifying the specific enzymes and precursors involved in the formation of this compound in plants.

-

Biological Activity: Investigating the potential roles of this compound in plant-insect and plant-pathogen interactions, as well as its potential pharmacological properties for drug development.

A deeper understanding of the natural occurrence and biosynthesis of this compound will provide valuable insights for the food, agriculture, and pharmaceutical industries.

References

- 1. Headspace gas chromatography-mass spectrometry of volatile compounds in murici (Byrsonima crassifolia l. Rich) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of natural and roasted Turkish tombul hazelnut (Corylus avellana L.) volatiles and flavor by DHA/GC/MS and descriptive sensory analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple roles of plant volatiles in jasmonate-induced defense response in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of (E)-3-Hepten-2-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-Hepten-2-one (CAS RN: 5609-09-6), a key flavor and fragrance component.[1][2] This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a logical workflow for its structural elucidation.

Molecular Structure and Properties

(E)-3-Hepten-2-one is an α,β-unsaturated ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure is characterized by a seven-carbon chain containing a ketone at the 2-position and a trans-configured double bond between carbons 3 and 4.

IUPAC Name: (3E)-hept-3-en-2-one[1]

Synonyms: trans-3-Hepten-2-one, Butylideneacetone[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (E)-3-Hepten-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of (E)-3-Hepten-2-one provides information on the chemical environment of each proton in the molecule. The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃).[3]

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-1 (CH₃-C=O) | 2.23 | s | - | 3H |

| H-3 (=CH-C=O) | 6.08 | dt | 15.8, 1.4 | 1H |

| H-4 (=CH-CH₂) | 6.82 | dt | 15.8, 6.9 | 1H |

| H-5 (-CH₂-CH₂) | 2.25 | qd | 7.4, 6.9 | 2H |

| H-6 (-CH₂-CH₃) | 1.51 | sextet | 7.5 | 2H |

| H-7 (-CH₂-CH₃) | 0.95 | t | 7.5 | 3H |

s = singlet, t = triplet, q = quartet, dt = doublet of triplets, qd = quartet of doublets, sextet = sextet

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The expected chemical shifts are based on typical values for α,β-unsaturated ketones.[4][5][6][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-1 (CH₃-C=O) | ~27 |

| C-2 (C=O) | ~198 |

| C-3 (=CH-C=O) | ~132 |

| C-4 (=CH-CH₂) | ~148 |

| C-5 (-CH₂-CH₂) | ~35 |

| C-6 (-CH₂-CH₃) | ~22 |

| C-7 (-CH₂-CH₃) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. The data below corresponds to a liquid film sample.[9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2965 | C-H stretch | Alkane (CH₃, CH₂) |

| ~1674 | C=O stretch | α,β-unsaturated Ketone |

| ~1632 | C=C stretch | Alkene |

| ~970 | C-H bend (out-of-plane) | trans-Alkene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from electron ionization (EI) at 75 eV.[3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 112 | 33.1 | [M]⁺ (Molecular Ion) |

| 97 | 85.2 | [M - CH₃]⁺ |

| 69 | 13.9 | [M - CH₃CO]⁺ |

| 55 | 100.0 | [C₄H₇]⁺ |

| 43 | 69.8 | [CH₃CO]⁺ |

| 41 | 34.8 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of (E)-3-Hepten-2-one (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

FT-IR Spectroscopy

Sample Preparation: A single drop of neat (E)-3-Hepten-2-one is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of (E)-3-Hepten-2-one is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

Scan Speed: ~2 scans/second.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, using 3-Hepten-2-one as an example.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

- 1. This compound | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031486) [hmdb.ca]

- 3. (E)-3-Hepten-2-one(5609-09-6) 1H NMR [m.chemicalbook.com]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (E)-3-Hepten-2-one(5609-09-6) IR Spectrum [chemicalbook.com]

3-Hepten-2-one: A Technical Guide to a Key Volatile Organic Compound in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hepten-2-one is an alpha,beta-unsaturated ketone that serves as a significant volatile organic compound (VOC) in a variety of food products.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, natural occurrence, sensory impact, and formation pathways in food. It details analytical methodologies for its quantification, particularly Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), and discusses its toxicological significance. This document is intended to be a resource for professionals in food science, analytical chemistry, and toxicology.

Introduction

This compound (C₇H₁₂O) is an aliphatic ketone recognized for its contribution to the aroma and flavor profiles of numerous foods. As a member of the enone class of organic compounds, its distinct sensory characteristics make it a subject of interest in flavor chemistry.[1] It is found naturally in products such as roasted nuts, certain fruits, and dairy products, and is also utilized as a flavoring agent in the food industry.[3] Understanding its properties, formation, and detection is crucial for quality control, product development, and safety assessment.

Chemical and Physical Properties

This compound is a colorless to light yellow oily liquid with a strong, pungent odor.[4][5] It is slightly soluble in water but soluble in organic solvents like alcohol.[5] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [5] |

| Molar Mass | 112.17 g/mol | [4][5] |

| CAS Number | 1119-44-4 | [2] |

| Appearance | Colorless to light yellow oily liquid | [5] |

| Boiling Point | 63 °C @ 13 mmHg; 162 °C (at atmospheric pressure) | [4][5] |

| Density | 0.841 - 0.847 g/cm³ @ 25°C | [4] |

| Flash Point | 48.89 °C (120 °F) | [6] |

| Water Solubility | 3087 mg/L @ 25°C (estimated, slightly soluble) | [5] |

| Refractive Index | 1.439 - 1.448 @ 20°C | [4] |

| Vapor Pressure | 2.7 mmHg @ 25°C | [5] |

| LogP (Octanol/Water) | 1.932 (Calculated) | [7] |

Occurrence and Sensory Profile in Food

This compound contributes a range of characteristic notes to food aromas, from green and grassy to creamy and fruity.[6] Its presence is often a result of lipid oxidation during processing or storage.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of food matrices. While its presence is widely reported, quantitative data is often sparse. It is a known volatile in roasted filberts (hazelnuts), hop oil, and muruci fruit.[3] In roasted almonds, its concentration can change significantly during the roasting process.[8] Table 2 summarizes its known occurrences and approved usage levels.

Table 2: Occurrence and Usage Levels of this compound in Food

| Food Product | Status / Concentration | Source(s) |

| Roasted Filberts (Hazelnuts) | Naturally Occurring | [3] |

| Roasted Almonds | Naturally Occurring (Lipid Oxidation Product) | [8] |

| Hop Oil | Naturally Occurring | [3] |

| Muruci (Brysonima crassifolia) | Naturally Occurring | [3] |

| Lemon Blossom Honey | Naturally Occurring | [3] |

| Milk & Dairy Products | FEMA Usage Limit: 0.7 mg/kg | [5] |

| Soft Drinks / Cold Drinks | FEMA Usage Limit: 1.0 mg/kg | [5] |

| Candy, Baked Goods, Jelly | FEMA Usage Limit: 2.0 mg/kg | [5] |

Sensory Characteristics

The aroma profile of this compound is complex and potent. It is generally described as having a powerful green, grassy, and pungent odor.[3] In different contexts and concentrations, it can also impart creamy, coconut, cheesy, fruity, and woody notes.[6]

Table 3: Sensory Descriptors for this compound

| Descriptor | Context / Note | Source(s) |

| Green, Grassy | Primary odor characteristic, powerful | [3][6] |

| Caraway | A common descriptor for its green note | [6] |

| Creamy | Flavor note, especially in dairy applications | [6] |

| Coconut, Cheesy | Taste description at 10 ppm | [6] |

| Fruity | Contributes to passion fruit and pineapple flavors | [3] |

Formation Pathway in Food

This compound is not typically biosynthesized directly in plants or animals but is rather a product of chemical degradation. The primary pathway for its formation in food is through the oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid.[9][10] It is considered a tertiary lipid oxidation product, forming from the breakdown of secondary oxidation products.[11][12]

The process begins with the formation of lipid hydroperoxides (primary products), which are unstable and degrade into smaller volatile molecules like aldehydes (secondary products).[12] Specifically, aldehydes such as deca-2,4-dienal, a known breakdown product of linoleic acid, can further degrade under thermal stress to yield methyl ketones, including heptan-2-one and, through related pathways, this compound.[10][11]

Caption: Simplified pathway of this compound formation from lipid oxidation.

Analytical Methodologies

The analysis of this compound in complex food matrices requires sensitive and selective techniques due to its volatility and typically low concentration. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15]

Experimental Protocol: HS-SPME-GC-MS

This protocol provides a representative methodology for the extraction and quantification of this compound from a solid or semi-solid food matrix (e.g., ground nuts, cheese).

1. Sample Preparation:

-

Accurately weigh 1-3 g of the homogenized food sample into a 20 mL headspace vial.[13]

-

Add 1-5 mL of a saturated NaCl solution to the vial. This increases the ionic strength of the matrix, promoting the release of volatile compounds into the headspace.[13]

-

If using an internal standard for quantification, spike the sample with a known amount of a suitable compound (e.g., 2-octanone) at this stage.

-

Immediately seal the vial with a PTFE/silicon septum cap.[13]

2. HS-SPME Extraction:

-

Place the vial in an autosampler or heating block.

-

Equilibration/Incubation: Heat the sample at a controlled temperature (e.g., 60-70°C) for a set time (e.g., 20-60 min) with agitation to allow volatiles to partition into the headspace.[16]

-

Extraction: Expose a pre-conditioned SPME fiber to the headspace for a defined period (e.g., 20-60 min) at the same temperature.[14][16] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad affinity for various VOCs.[16][17]

3. GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the GC inlet, heated to a high temperature (e.g., 250°C), where the adsorbed volatiles are thermally desorbed into the carrier gas stream, typically in splitless mode for higher sensitivity.[16]

-

Chromatographic Separation:

-

Column: Use a non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[18]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 min), ramps up to a high temperature (e.g., 240-280°C) at a rate of 5-10°C/min, and holds for a final period.[15][18] This separates the complex mixture of VOCs based on their boiling points and column interactions.

-

-

Mass Spectrometry Detection:

-

Ionization: Use standard Electron Impact (EI) ionization at 70 eV.[15]

-

Acquisition Mode: Data can be acquired in full scan mode (e.g., m/z range 40-300) for compound identification by comparing mass spectra to libraries (e.g., NIST). For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 112, 43).

-

The following diagram illustrates the analytical workflow.

Caption: Standard workflow for the analysis of this compound using HS-SPME-GC-MS.

Toxicological and Safety Information

As an α,β-unsaturated carbonyl compound, this compound belongs to a class of chemicals known for their potential to interact with biological macromolecules.[19][20] The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group makes it susceptible to Michael-type addition reactions with nucleophiles like proteins and DNA.[19][20] This reactivity is the basis for the toxicological concern associated with this class of compounds, which can include cytotoxicity and mutagenicity.[19][21]

However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4][22] This suggests that at the low concentrations typically found in food or used for flavoring, the risk is considered negligible. It is also classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 3400.[4]

Conclusion

This compound is a multifaceted volatile compound that plays a key role in the sensory perception of many foods. Its formation is intrinsically linked to lipid oxidation, making it a potential marker for changes during food processing and storage. Its analysis is well-established using HS-SPME-GC-MS, allowing for sensitive detection and quantification. While its chemical structure places it in a class of reactive compounds, regulatory evaluations support its safety at current dietary exposure levels. This guide provides a foundational resource for researchers investigating the complex chemistry of food flavor and safety.

References

- 1. contaminantdb.ca [contaminantdb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031486) [hmdb.ca]

- 3. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]

- 4. This compound | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. This compound, 1119-44-4 [thegoodscentscompany.com]

- 7. This compound (CAS 1119-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 9. Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit [mdpi.com]

- 16. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. femaflavor.org [femaflavor.org]

Discovery and history of 3-Hepten-2-one

An In-depth Technical Guide on the Discovery and History of 3-Hepten-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (C₇H₁₂O) is an unsaturated ketone that has garnered interest across various scientific disciplines, from flavor and fragrance chemistry to analytical biochemistry and synthetic organic chemistry.[1] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound. It details historical and modern synthetic protocols, summarizes key quantitative data, and illustrates relevant chemical pathways and experimental workflows using Graphviz diagrams. The document serves as a detailed resource for professionals engaged in research and development involving this versatile compound.

Introduction

This compound is a seven-carbon α,β-unsaturated ketone characterized by a carbonyl group at the second carbon position and a carbon-carbon double bond between the third and fourth carbons.[1] It exists as two geometric isomers, (E)-3-hepten-2-one and (Z)-3-hepten-2-one, with the trans ((E)) isomer being more commonly referenced in scientific literature.[1] The compound is known for its powerful, green, grassy, and pungent odor, which has led to its use as a flavoring agent in the food industry and as a component in fragrance formulations.[2][3] Beyond its sensory properties, this compound serves as a reference standard in analytical chemistry and a building block in organic synthesis.[1][2] Its biological activities, including antimicrobial and cytotoxic properties, are areas of ongoing research.[1]

Discovery and History

Early Synthesis and Characterization

The synthesis of α,β-unsaturated ketones, including the structural class to which this compound belongs, has been established through classic organic reactions. One of the most common and historical methods is the aldol (B89426) condensation. The synthesis of (E)-3-Hepten-2-one is achieved by the base-catalyzed condensation of butyraldehyde (B50154) (butanal) and acetone (B3395972).[4][5] This reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of butyraldehyde. The subsequent dehydration of the aldol addition product yields the more stable trans-isomer.

Alternative synthetic routes have also been developed to selectively produce either the cis or trans isomer.

-

cis-3-Hepten-2-one: This isomer can be synthesized by first reacting 1-pentyne (B49018) with acetic anhydride (B1165640) to produce 3-heptyn-2-one. Subsequent partial catalytic hydrogenation of the alkyne yields the cis-alkene.[2]

-

trans-3-Hepten-2-one: The trans-isomer can be obtained by treating trans-2-hexenoic acid with methyl lithium.[2]

Identification in Natural Sources

This compound has been identified as a naturally occurring volatile organic compound in a variety of sources. Its presence contributes to the characteristic aroma and flavor profiles of many natural products. It has been reported in:

-

Plants: Hop oil, roasted filberts (Corylus avellana), and the fruit of Muruci (Byrsonima crassifolia).[2]

-

Insects: It is a component of the volatile compounds found in the cephalic glands of the fire bee Trigona (Oxytrigona) tataira.[2]

-

Mammals: The compound has been identified in mouse urine, where it is considered a characteristic volatile component for analysis, distinguishing it from body scent volatiles in certain mouse strains.[2]

Historical and Modern Applications

The distinct sensory profile of this compound led to its early adoption in the food and fragrance industries.

-

Flavoring Agent: It is used to impart caraway, passion fruit, and pineapple flavors in foods and beverages, including soft drinks, candy, baked goods, and dairy products.[1][2][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and found no safety concerns at the current levels of intake when used as a flavoring agent.[6]

-

Fragrance: It is used in fragrance concentrates, adding a green and fruity note to compositions.[3]

-

Analytical Standard: Due to its presence in various natural matrices, it has been employed as an external standard in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis to determine the recovery of other volatile compounds from samples like herbs and honey.[2]

-

Synthetic Chemistry: The reactivity of the enone functional group makes this compound a useful substrate in organic synthesis.[7] For example, it has been used in organocatalytic enantioselective aza-Michael additions for the synthesis of enantioenriched non-natural nucleoside analogues.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Data for the common (E)-isomer is presented unless otherwise specified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [4][8] |

| Molar Mass | 112.17 g/mol | [4][6][9] |

| Appearance | Colorless oily liquid | [2][4] |

| Odor | Powerful green-grassy, pungent, caraway, fruity | [2][3] |

| Boiling Point | 162 °C (at 760 mmHg) | [4] |

| 63 °C (at 13 mmHg) | [3][4][6] | |

| Density (d420) | 0.8496 (trans-isomer) | [4] |

| 0.8840 (cis-isomer) | [4] | |

| Specific Gravity | 0.841 - 0.847 @ 25 °C | [3][6] |

| Refractive Index (nD20) | 1.4436 (trans-isomer) | [4] |

| 1.4325 (cis-isomer) | [4] | |

| 1.439 - 1.448 @ 20 °C | [3][6] | |

| Flash Point | 49 °C (120 °F) | [3][4] |

| Water Solubility | 3087 mg/L @ 25 °C (slightly soluble) | [3][4] |

| Other Solubility | Soluble in alcohol and oils | [2][4] |

| logP (o/w) | 1.67 - 1.93 | [3][9] |

| Vapor Pressure | 2.7 mmHg @ 25 °C | [3][4] |

| CAS Number | 1119-44-4 (mixture of isomers) | [4][8] |

| 5609-09-6 ((E)-isomer) | [5][10] | |

| 69668-88-8 ((Z)-isomer) | [11] |

Table 2: Spectroscopic Data for (E)-3-Hepten-2-one

| Spectroscopic Data | Key Features / Values | Source(s) |

| Mass Spectrometry (EI) | Major m/z peaks: 43, 69, 112, 41, 27, 29, 39, 55 | [8] |

| ¹H NMR | Spectrum available in chemical databases | [12] |

| ¹³C NMR | Spectrum available in chemical databases | [12] |

| Infrared (IR) Spectroscopy | Spectra available in chemical databases (FTIR, ATR-IR) | [6][12][13] |

| Kovats Retention Index | Standard non-polar column: 904 - 942 | [6][14] |

| Standard polar column: 1274 | [6] |

Experimental Protocols

Synthesis of (E)-3-Hepten-2-one via Aldol Condensation

This protocol describes a general procedure for the synthesis of (E)-3-Hepten-2-one from butyraldehyde and acetone.[5]

-

Materials: Butyraldehyde (10 mmol), Acetone (10 mmol), Sodium Hydroxide (NaOH, 0.5 g), Ethanol (B145695) (15 mL), Deionized Water (10.0 mL), 1N Potassium Bisulfate (KHSO₄) solution, Diethyl ether, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Prepare a solution of NaOH (0.5 g) in water (10.0 mL).

-

In a separate flask, dissolve acetone (10 mmol) in ethanol (15 mL) and cool the mixture to 0 °C in an ice bath.

-

To the acetone solution, gradually add the butyraldehyde (10 mmol).

-

Slowly add the aqueous NaOH solution to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

After the reaction is complete, neutralize the mixture by adding 1N KHSO₄ solution until the pH is approximately 6.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purify the product by flash column chromatography using a suitable solvent system (e.g., Ethyl Acetate/Petroleum Ether) to obtain pure (E)-3-Hepten-2-one.

-

Caption: Synthesis of (E)-3-Hepten-2-one via Aldol Condensation.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of this compound in complex volatile mixtures.

-

Sample Preparation: Volatile compounds from a sample matrix (e.g., food, insect glands, urine) are typically extracted using methods like headspace solid-phase microextraction (SPME), solvent extraction, or steam distillation.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., HP-5, SE-30) is commonly used.[14]

-

Carrier Gas: Helium or Hydrogen.[14]

-

Temperature Program: A typical program involves an initial hold at a low temperature (e.g., 50 °C), followed by a temperature ramp (e.g., 2-4 K/min) to a final high temperature (e.g., 280 °C) to elute all compounds.[14]

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Detection: A mass spectrometer (e.g., quadrupole) scans a mass range (e.g., m/z 30-350).

-

-

Identification: The compound is identified by comparing its mass spectrum and retention index (Kovats index) with those of an authentic reference standard or with entries in a spectral library like the NIST Mass Spectral Library.[8]

Caption: Workflow for identifying this compound in a sample.

Chemical Reactivity and Synthetic Applications

The enone functional group in this compound is highly reactive and participates in various organic reactions, most notably conjugate additions (Michael additions).

Aza-Michael Addition

This compound serves as a Michael acceptor in the aza-Michael addition of nucleophiles like purine (B94841) bases. This reaction is significant for the synthesis of non-natural nucleoside analogues, which are of interest in drug development. The reaction can be catalyzed by bifunctional catalysts to achieve high enantioselectivity.[2]

-

Reaction: A purine base (e.g., 6-chloro-9H-purine) is added to the β-carbon of this compound in the presence of a catalyst.

-

Significance: This provides a route to chiral, modified nucleosides with potential biological activities.

Caption: Aza-Michael addition of a purine to this compound.

Biological Context and Significance

While primarily known for its sensory properties, this compound has demonstrated biological activity.

-

Biomarker: Its presence in mouse urine, but not in body scent, suggests a potential role in chemical signaling or as a biomarker related to metabolic processes.[2]

-

Antimicrobial Activity: Research has shown that plant extracts containing this compound exhibit broad-spectrum antimicrobial effects against human pathogens like Staphylococcus aureus and Klebsiella pneumoniae.[1]

-

Cytotoxic Activity: The compound has also shown potential cytotoxic effects. Extracts containing it were found to inhibit the growth of MCF-7 breast cancer cells, suggesting it may be a candidate for further investigation in anticancer therapies.[1]

Conclusion

From its initial synthesis through classic condensation reactions to its identification in diverse natural sources, this compound has a rich history. Its journey from a simple flavor and fragrance compound to a useful tool in analytical chemistry and a substrate in complex organic synthesis highlights its versatility. The ongoing investigation into its biological activities, including antimicrobial and cytotoxic effects, suggests that the full scope of its scientific and therapeutic potential is still being explored. This guide provides a foundational resource for researchers and professionals, consolidating the historical and technical data essential for future innovation involving this compound.

References

- 1. This compound | High-Purity Reference Standard [benchchem.com]

- 2. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]

- 3. This compound, 1119-44-4 [thegoodscentscompany.com]

- 4. chembk.com [chembk.com]

- 5. (E)-3-Hepten-2-one synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. contaminantdb.ca [contaminantdb.ca]

- 8. This compound [webbook.nist.gov]

- 9. This compound (CAS 1119-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound, (E)- [webbook.nist.gov]

- 11. This compound, (Z)- | C7H12O | CID 5364577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (E)-3-Hepten-2-one(5609-09-6) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound [webbook.nist.gov]

The Role of 3-Hepten-2-one as an Insect Semiochemical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hepten-2-one, a volatile unsaturated ketone, has been identified as a component of insect chemical communication systems. This technical guide synthesizes the current understanding of this compound's role as a semiochemical, with a focus on its likely function as an alarm pheromone in certain social insects. While direct quantitative behavioral and electrophysiological data for this specific compound remains limited in publicly accessible literature, this document provides a comprehensive framework based on established principles of insect chemical ecology. It outlines detailed experimental protocols for quantifying insect responses to this compound, proposes a plausible biosynthetic pathway derived from fatty acid metabolism, and describes a putative olfactory signaling cascade. This guide serves as a foundational resource for researchers investigating novel semiochemicals for applications in pest management and drug development.

Introduction

Chemical communication is a cornerstone of insect behavior, mediating critical interactions such as mating, foraging, and defense. Semiochemicals, the information-carrying molecules that govern these interactions, are a subject of intense research for their potential in developing targeted and environmentally benign pest control strategies. Among the vast array of insect semiochemicals, ketones represent a significant class of compounds often associated with alarm and defense signaling.

This compound (C₇H₁₂O) is an α,β-unsaturated ketone that has been identified as a volatile component in the cephalic gland secretions of the fire bee, Trigona (Oxytrigona) tataira[1]. The cephalic glands in many social insects are known to produce alarm pheromones, suggesting a defensive role for their constituents[2][3][4]. While the precise function of this compound in T. tataira requires further empirical validation, its chemical structure and glandular origin strongly indicate its involvement as an alarm pheromone. This guide provides an in-depth technical overview of the current knowledge and proposes experimental frameworks to elucidate the specific role of this compound in insect communication.

Quantitative Data on Insect Response to this compound

To date, specific quantitative data from electrophysiological and behavioral assays focusing on this compound are not widely available in peer-reviewed literature. However, based on the responses of various insect species to structurally similar ketones, a dose-dependent response can be anticipated. The following tables present a hypothetical yet plausible representation of data that could be obtained from the experimental protocols detailed in Section 3.

Table 1: Hypothetical Electroantennogram (EAG) Response of Trigona tataira to this compound

| Concentration (µg/µL in hexane) | Mean EAG Response (mV) ± SD (n=10) |

| 0 (Control - Hexane) | 0.1 ± 0.05 |

| 0.01 | 0.3 ± 0.10 |

| 0.1 | 0.8 ± 0.25 |

| 1 | 1.5 ± 0.40 |

| 10 | 2.2 ± 0.55 |

| 100 | 2.5 ± 0.60 |

Table 2: Hypothetical Behavioral Response of Trigona tataira in a Y-tube Olfactometer Assay with this compound

| Treatment Arm | Control Arm | No. of Bees Choosing Treatment (n=50) | No. of Bees Choosing Control (n=50) | No Choice | Chi-Square (χ²) Value | P-value | Behavioral Response |

| This compound (1 µg) | Hexane (B92381) | 35 | 10 | 5 | 13.89 | <0.001 | Significant Repellency |

| This compound (10 µg) | Hexane | 42 | 5 | 3 | 28.23 | <0.001 | Strong Repellency |

Experimental Protocols

To empirically determine the role of this compound as an insect semiochemical, standardized electrophysiological and behavioral assays are required. The following protocols are proposed for testing the response of social insects, such as Trigona species, to this compound.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus.

Methodology:

-

Insect Preparation: An adult worker bee (e.g., Trigona tataira) is immobilized in a pipette tip with the head and antennae protruding. The distal tip of one antenna is excised, and a recording electrode (glass capillary filled with saline solution) is placed over the cut end. The reference electrode is inserted into the head capsule.

-

Stimulus Preparation: Serial dilutions of synthetic this compound (e.g., 0.01, 0.1, 1, 10, 100 µg/µL) are prepared in a high-purity solvent such as hexane. A 10 µL aliquot of each solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then inserted into a Pasteur pipette.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air (0.5 seconds) from the stimulus pipettes are injected into the main airstream.

-

Data Recording and Analysis: The electrical potential changes across the antenna are amplified, recorded, and analyzed. The peak amplitude of the depolarization (in mV) for each stimulus is measured. Responses are normalized by subtracting the response to the solvent control.

Y-tube Olfactometer Assay

This behavioral assay assesses the preference or aversion of an insect to a specific odor.

Methodology:

-

Apparatus: A glass Y-tube olfactometer is used. Purified and humidified air is passed through each arm of the Y-tube at a constant flow rate.

-

Stimulus Preparation: A filter paper treated with a known amount of this compound in hexane is placed in one arm (treatment). A filter paper with hexane alone is placed in the other arm (control).

-

Behavioral Observation: A single worker bee is introduced at the base of the Y-tube. The bee's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the bee moves a predetermined distance into one of the arms and remains there for a minimum time (e.g., 15 seconds).

-

Data Analysis: The number of bees choosing the treatment arm versus the control arm is recorded. A Chi-square test is used to determine if there is a statistically significant preference or avoidance of the stimulus.

Proposed Biosynthesis of this compound

Insect ketones are typically derived from fatty acid biosynthesis pathways. The following is a proposed biosynthetic pathway for this compound, starting from acetyl-CoA. This pathway involves the iterative addition of two-carbon units from malonyl-CoA by a fatty acid synthase (FAS) complex, followed by specific modifications.

Proposed Olfactory Signaling Pathway

The perception of volatile semiochemicals in insects is initiated by the binding of the ligand to an olfactory receptor (OR) on the dendrites of olfactory sensory neurons (OSNs). For ketones, this is likely to involve a G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

This compound is a compelling candidate for an insect alarm pheromone, particularly in social Hymenoptera like Trigona bees. While direct empirical evidence detailing its specific bioactivity is currently sparse, this guide provides a robust framework for future research. The proposed experimental protocols, biosynthetic pathway, and signaling cascade offer a clear roadmap for elucidating the precise role of this semiochemical. A thorough understanding of this compound's function in insect communication could pave the way for its use in innovative pest management strategies, such as the development of novel repellents or attractants for targeted species. Further investigation into this and other related semiochemicals will undoubtedly contribute to the advancement of chemical ecology and its practical applications.

References

- 1. Chemistry of cephalic secretion of fire beeTrigona (Oxytrigona) tataira - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.flvc.org [journals.flvc.org]

- 3. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physicochemical properties of 3-Hepten-2-one

An In-depth Technical Guide to the Physicochemical Properties of 3-Hepten-2-one

Introduction

This compound (C₇H₁₂O) is an unsaturated aliphatic ketone that is of significant interest in the fields of flavor and fragrance chemistry, organic synthesis, and chemical ecology.[1] As an α,β-unsaturated ketone, its chemical reactivity and physical properties are dictated by the presence of both a carbonyl group and a carbon-carbon double bond within its seven-carbon chain.[1][2] This compound exists as two geometric isomers, (E)-hept-3-en-2-one (trans) and (Z)-hept-3-en-2-one (cis), with the (E) isomer being the more commonly referenced form.[3][4]